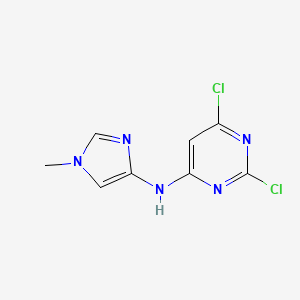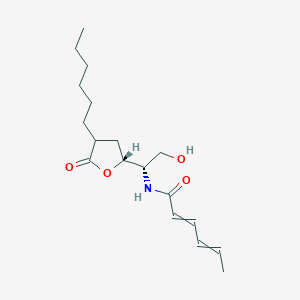
2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine
説明
“2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine” is an organic compound that belongs to the class of 1,2,4-trisubstituted imidazoles . These are imidazoles in which the imidazole ring is substituted at positions 1, 2, and 3 . The molecular formula of this compound is C8H7Cl2N5 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring substituted at positions 1, 2, and 3 . The average mass of this compound is 244.081 Da, and the monoisotopic mass is 243.007858 Da .科学的研究の応用
Heterocyclic Compound Significance
Compounds featuring heterocyclic structures, including pyrimidine derivatives like 2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine, play a crucial role in various scientific research fields. Their significance stems from the unique properties conferred by the heterocyclic framework, which enables a broad spectrum of biological and chemical activities. This versatility makes them particularly valuable in the development of optical sensors and in exploring their pharmacological potentials.
Optical Sensing and Biological Applications
A comprehensive review highlights the utility of pyrimidine derivatives in creating optical sensors due to their ability to engage in both coordination and hydrogen bonding. This dual capability enhances their suitability as sensing probes in various applications, spanning environmental monitoring to biomedical diagnostics. Moreover, the biological relevance of these compounds is underscored by their involvement in medicinal chemistry, where their structural features are harnessed for therapeutic purposes (Jindal & Kaur, 2021).
Synthetic Methodologies and Drug Design
The exploration of synthetic strategies for constructing pyrimidine and imidazole scaffolds reveals their potential in drug discovery. Specifically, the design and synthesis of p38α MAP kinase inhibitors, employing pyrimidine and imidazole frameworks, demonstrate the strategic manipulation of these heterocycles to enhance drug selectivity and efficacy. Such endeavors not only advance our understanding of kinase inhibition but also pave the way for developing new therapeutic agents (Scior et al., 2011).
Anti-Inflammatory and Anti-Tumor Potential
Research synthesizing and evaluating the anti-inflammatory and anti-tumor activities of pyrimidine derivatives illuminates their pharmacological promise. These studies systematically investigate the structure-activity relationships (SARs) of various pyrimidine analogs, uncovering potent anti-inflammatory and antitumor candidates. Such insights are invaluable for guiding future drug development efforts aimed at combating inflammation and cancer (Rashid et al., 2021).
作用機序
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that imidazole is a highly soluble compound, which could potentially influence the bioavailability of this compound .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Action Environment
The solubility of imidazole compounds suggests that they may be influenced by the polarity of their environment .
生化学分析
Biochemical Properties
2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in their conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular behavior and function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways often involves modulation of enzyme activity, leading to changes in the overall metabolic processes within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its overall efficacy .
特性
IUPAC Name |
2,6-dichloro-N-(1-methylimidazol-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N5/c1-15-3-7(11-4-15)13-6-2-5(9)12-8(10)14-6/h2-4H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJQPGJBXAHTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)NC2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855634 | |
| Record name | 2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208893-80-4 | |
| Record name | 2,6-Dichloro-N-(1-methyl-1H-imidazol-4-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1401499.png)





